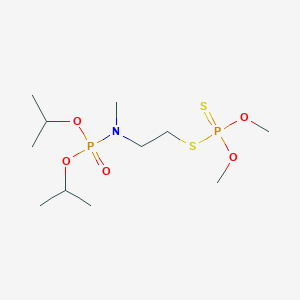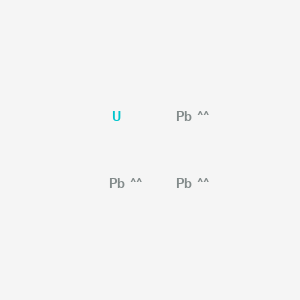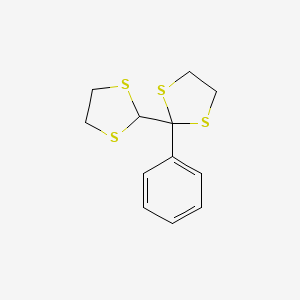
2,2'-Bi-1,3-dithiolane, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bi-1,3-dithiolane, 2-phenyl- is an organosulfur compound characterized by the presence of two 1,3-dithiolane rings connected by a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3-dithiolane, 2-phenyl- typically involves the reaction of 1,3-dithiolane derivatives with phenyl-containing reagents under specific conditions. One common method includes the use of bromine to react with 1,3-bis-tert-butyl thioethers, leading to the formation of the desired compound . The reaction proceeds under mild conditions, often involving a sulfonium-mediated ring closure.
Industrial Production Methods
Industrial production methods for 2,2’-Bi-1,3-dithiolane, 2-phenyl- are not extensively documented. the principles of organic synthesis and the use of scalable reaction conditions suggest that similar methods to those used in laboratory synthesis can be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bi-1,3-dithiolane, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Bi-1,3-dithiolane, 2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 2,2’-Bi-1,3-dithiolane, 2-phenyl- involves its ability to form stable complexes with metal ions. This interaction can promote various chemical reactions, such as hydrolysis, where the compound acts as a catalyst. The formation of 1:1-adducts between the metal ion and the compound is a key step, followed by a slow ring-opening reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3-dithiolane: Similar in structure but lacks the bi-dithiolane linkage.
1,3-Dithiane: Contains a single dithiolane ring.
Thiobenzophenone: Contains a sulfur atom bonded to a phenyl group but lacks the dithiolane rings.
Uniqueness
2,2’-Bi-1,3-dithiolane, 2-phenyl- is unique due to its dual dithiolane rings connected by a phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structure allows for more complex interactions and applications in various fields of research.
Eigenschaften
CAS-Nummer |
21504-27-8 |
|---|---|
Molekularformel |
C12H14S4 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
2-(1,3-dithiolan-2-yl)-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C12H14S4/c1-2-4-10(5-3-1)12(15-8-9-16-12)11-13-6-7-14-11/h1-5,11H,6-9H2 |
InChI-Schlüssel |
WUZAIGIESTYTCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(S1)C2(SCCS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
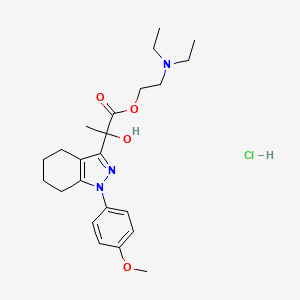

![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)
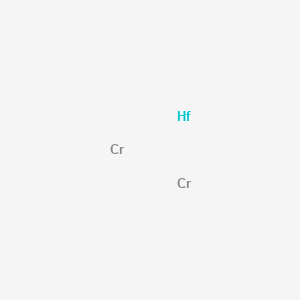
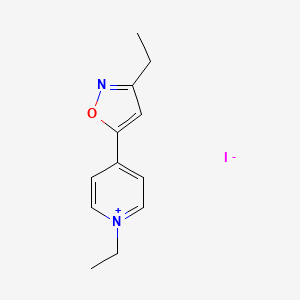
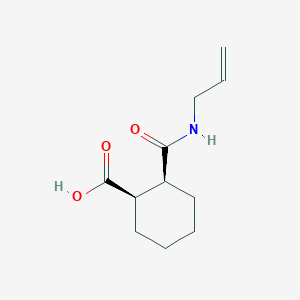
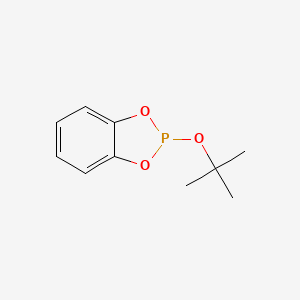
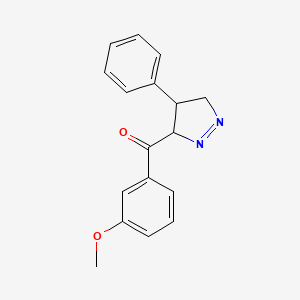
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
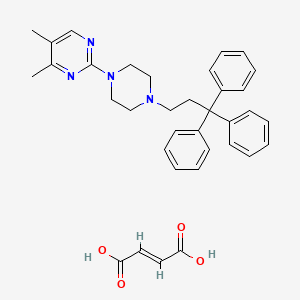
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)
